2-(Difluoromethyl)-4,6-difluorobenzoic acid
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Overview
Description
2-(Difluoromethyl)-4,6-difluorobenzoic acid is a fluorinated aromatic carboxylic acid. This compound features two fluorine atoms on the benzene ring and a difluoromethyl group attached to the second carbon of the ring. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-4,6-difluorobenzoic acid typically involves multiple steps, starting with the fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a difluoromethyl group is introduced into the benzene ring using reagents like difluoromethylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4,6-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, although this is less common.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic reagents can be employed for substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-(Difluoromethyl)-4,6-difluorobenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-4,6-difluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, ionic interactions, or hydrophobic effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
Comparison with Similar Compounds
2,4,6-Trifluorobenzoic Acid: Similar structure but with an additional fluorine atom.
2-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)-4,6-difluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties compared to similar compounds. Its difluoromethyl group offers different reactivity and stability profiles, making it suitable for specialized applications.
Properties
Molecular Formula |
C8H4F4O2 |
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Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(8(13)14)5(10)2-3/h1-2,7H,(H,13,14) |
InChI Key |
JWPNQXLHLLPLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)F)F |
Origin of Product |
United States |
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